![molecular formula C15H20BNO6 B1441298 Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate CAS No. 741709-66-0](/img/structure/B1441298.png)
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. This information is not available for this compound in the sources I found .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic ester group in the compound reacts with various halides or triflates in the presence of a palladium catalyst, providing a route to synthesize complex aromatic compounds.
Transition Metal-Catalyzed Borylation
It serves as a borylating agent in transition metal-catalyzed borylation reactions . These reactions are crucial for introducing boron into molecules, which can further undergo various transformations, such as oxidation or further coupling reactions, expanding the complexity of organic molecules.
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the development of organic light-emitting diodes (OLEDs) . It can be involved in the synthesis of conjugated polymers or small molecules that emit light. These materials are key components in the fabrication of display and lighting technologies.
Drug Discovery and Development
In drug discovery, this boronic ester is utilized to create diverse libraries of compounds for high-throughput screening . Its ability to easily react with various substrates under mild conditions makes it an ideal candidate for the rapid synthesis of potential drug molecules.
Material Science
In material science, the compound finds application in the synthesis of organic semiconductor materials . These materials are used in the production of flexible electronic devices, such as solar cells and thin-film transistors.
Catalysis Research
Researchers use this compound to study homogeneous and heterogeneous catalysis . It can act as a ligand or a component in catalyst systems that facilitate a wide range of chemical transformations, including asymmetric synthesis.
Chemical Sensors
Lastly, it’s used in the design of chemical sensors . The boronic acid moiety can bind to various analytes, which leads to a detectable change in the sensor’s properties. This is useful in environmental monitoring and diagnostics.
Mechanism of Action
Future Directions
properties
IUPAC Name |
dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)9-7-10(12(18)20-5)17-11(8-9)13(19)21-6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQULHACFOJDBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678203 | |
Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |
CAS RN |
741709-66-0 | |
Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.